TC Ntr1 17 -

TC Ntr1 17

Catalog Number: EVT-253670
CAS Number:
Molecular Formula: C27H27ClN4O5
Molecular Weight: 523.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Non-peptide neurotensin receptor 1 (NTS1) agonist (EC50 = 2-4 μM). Exhibits selectivity for NTS1 over a range of other GPCRs, including NTS2 and GPR35.

1. Compound Description: Larotrectinib is a first-in-class, highly selective, central nervous system-active TRK inhibitor. [] It is approved for tumor-agnostic use in patients with TRK fusion cancer. [] Larotrectinib demonstrates rapid, robust, and durable objective response rates in both adult and pediatric patients with various cancers. []

2. Relevance: This compound is directly relevant to the keywords "TC" (thyroid cancer) and "Ntr1" (neurotrophic tyrosine receptor kinase 1) as it is being investigated for the treatment of thyroid cancer driven by NTRK gene fusions, including NTRK1. [] The research highlights the efficacy of larotrectinib in treating patients with TRK fusion differentiated thyroid cancer. [] This connection directly links larotrectinib as a relevant compound in the context of "TC Ntr1."

Overview

TC Ntr1 17 is a compound that acts as a ligand for the neurotensin receptor 1 (NTR1), which is implicated in various physiological processes and has potential therapeutic applications, particularly in oncology. Neurotensin is a neuropeptide that plays a role in modulating pain, anxiety, and food intake, and its receptor NTR1 is overexpressed in certain tumors, making it a target for cancer therapies.

Source

TC Ntr1 17 is derived from modifications of neurotensin analogs designed to enhance their binding affinity and specificity for the neurotensin receptor. Research has focused on synthesizing various conjugates that incorporate different spacer lengths and chelating agents to improve biological performance and imaging capabilities in tumor targeting .

Classification

TC Ntr1 17 belongs to the class of neurotensin receptor ligands, specifically targeting the neurotensin receptor 1. This classification includes both peptide and small-molecule ligands that can act as agonists or antagonists depending on their structure and interaction with the receptor .

Synthesis Analysis

Methods

The synthesis of TC Ntr1 17 involves several key steps:

  1. Peptide Synthesis: The core structure is based on the neurotensin(8–13) sequence, which is synthesized using solid-phase peptide synthesis techniques.
  2. Modification: The compound is modified by adding various spacer groups to enhance receptor binding. For example, spacers like β-alanine or 5-aminovaleric acid can be incorporated to improve pharmacokinetic properties .
  3. Chelation: The incorporation of chelating agents such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) allows for radiolabeling with isotopes like Lutetium-177 for imaging and therapeutic applications .
  4. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized compounds, ensuring high purity necessary for biological assays .

Technical Details

The synthesis process typically involves the following technical details:

  • HPLC Gradient Elution: Different gradients are used based on the specific analog being synthesized, optimizing separation efficiency.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the synthesized peptides.
  • Mass Spectrometry: Employed to verify molecular weight and purity of the final product .
Molecular Structure Analysis

Structure

The molecular structure of TC Ntr1 17 features a core peptide backbone derived from neurotensin(8–13) with additional modifications such as:

  • Spacers: These are critical for enhancing binding affinity and pharmacokinetics.
  • Chelating Groups: Facilitate radiolabeling for imaging purposes.

Data

Structural data can be obtained through crystallography studies which provide insights into how the compound interacts with the neurotensin receptor at an atomic level . For instance, X-ray crystallography has revealed conformational changes in the receptor upon ligand binding.

Chemical Reactions Analysis

Reactions

TC Ntr1 17 undergoes specific chemical reactions during its synthesis:

  • Amide Bond Formation: Key in linking amino acids during peptide synthesis.
  • Chelation Reaction: Involves coordination of metal ions with the DOTA moiety.

Technical Details

These reactions are typically monitored using chromatographic techniques to ensure successful completion and yield of desired products. Reaction conditions such as temperature and pH are optimized to favor high yields .

Mechanism of Action

Process

The mechanism of action for TC Ntr1 17 involves its binding to the neurotensin receptor 1, leading to activation of intracellular signaling pathways. Upon binding:

  • The receptor undergoes conformational changes.
  • This activates G-proteins associated with the receptor, initiating downstream signaling cascades that can influence cellular responses such as proliferation or apoptosis in tumor cells.

Data

Studies have shown that ligands like TC Ntr1 17 can induce specific signaling pathways that promote tumor cell growth or survival, making them targets for therapeutic intervention .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges around 1000 Da depending on modifications.
  • Solubility: Generally soluble in aqueous solutions due to polar functional groups.

Chemical Properties

  • Stability: Stability can vary based on pH and temperature; modifications aim to enhance stability against enzymatic degradation.
  • Binding Affinity: High affinity for neurotensin receptor 1, often characterized by subnanomolar IC50 values in competitive binding assays .
Applications

Scientific Uses

TC Ntr1 17 has several potential applications:

  • Cancer Imaging: Radiolabeled versions are used in single-photon emission computed tomography (SPECT) for imaging tumors expressing neurotensin receptors.
  • Therapeutic Development: As a targeted therapy for cancers overexpressing neurotensin receptors, it holds promise in treating specific types of tumors such as colorectal cancer .
  • Research Tool: Used in studies investigating neurotensin signaling pathways and their implications in various physiological processes.
Mechanistic Insights into TC NTR1 17 Activity

Neurotensin Receptor 1 (NTS1) Partial Agonism: Molecular Basis and Selectivity

TC NTR1 17 (N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine) is characterized as a selective non-peptide partial agonist of Neurotensin Receptor 1 (NTS1), a class A G protein-coupled receptor (GPCR). Unlike endogenous neurotensin (a 13-amino acid peptide) or its active fragment NT8–13, which act as full agonists, TC NTR1 17 exhibits a distinct molecular binding mode that stabilizes an intermediate activation state. Structural studies reveal that partial agonists like TC NTR1 17 induce a binding site contraction at the orthosteric pocket, but to a lesser degree than full agonists. Specifically, they mimic key interactions of the endogenous agonist’s C-terminal residues (particularly Tyr11-Ile12-Leu13) with transmembrane helices 6 and 7 (TM6/TM7), yet fail to fully engage the receptor’s intracellular G protein-coupling domains. This results in a submaximal stabilization of the active conformation, reflected in reduced G protein activation efficiency [1] [2] [8].

Table 1: Molecular Features of TC NTR1 17

PropertyValue/Description
Chemical Name(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid
IUPAC Name(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid
Molecular FormulaC₂₇H₂₇ClN₄O₅
Molecular Weight522.98 g/mol
Binding TargetNeurotensin Receptor 1 (NTS1)
Agonism ProfilePartial Agonist (Emax = 63% of neurotensin response)

Calcium Mobilization Dynamics: EC₅₀ and Emax Profiling in NTS1 Signaling

A defining pharmacological characteristic of TC NTR1 17 is its ability to elicit intracellular calcium (Ca²⁺) mobilization—a key downstream signal of NTS1’s Gq/11 coupling. Functional assays demonstrate that TC NTR1 17 activates this pathway with high potency but submaximal efficacy. Its half-maximal effective concentration (EC₅₀ < 15.6 nM) confirms strong receptor affinity and efficient engagement of the phospholipase C (PLC)-IP₃ signaling cascade. However, its intrinsic activity (Emax) reaches only 63% of the maximal response induced by native neurotensin. This Emax value quantitatively defines its partial agonism profile, indicating that while TC NTR1 17 effectively binds NTS1 and triggers G protein-dependent Ca²⁺ release from endoplasmic reticulum stores, it induces a conformational change less optimal for full G protein activation than the endogenous ligand. The Ca²⁺ signal is heavily dependent on extracellular Ca²⁺ influx through non-selective cation channels downstream of PLC activation and IP₃ receptor engagement [1] [7] [8].

Table 2: Calcium Mobilization Signaling Parameters of TC NTR1 17 vs. Reference Agonists

CompoundEC₅₀ (nM)Emax (% Neurotensin Response)Signaling Pathway
Neurotensin~1-3100%Gq/PLC/IP₃/Ca²⁺
NT8-13<5100%Gq/PLC/IP₃/Ca²⁺
TC NTR1 17<15.663%Gq/PLC/IP₃/Ca²⁺ (Partial)
SRI-9829 (Full Non-peptide)Comparable to NT100%Gq/PLC/IP₃/Ca²⁺

Cross-Reactivity Analysis: Selectivity Over NTS2 and GPR35 Receptors

A critical advantage of TC NTR1 17 as a pharmacological tool is its exceptional selectivity profile. Functional and binding assays confirm >50-fold selectivity for NTS1 over the closely related Neurotensin Receptor 2 (NTS2). This selectivity arises from structural differences in the orthosteric binding pockets between the two receptors. NTS1 possesses a larger hydrophobic subpocket accommodating the dimethoxyphenyl and chloroquinoline moieties of TC NTR1 17—features less optimally accommodated by NTS2. Furthermore, TC NTR1 17 demonstrates negligible activity at GPR35—an unrelated GPCR sometimes implicated in off-target effects of neurotensinergic compounds. This high selectivity minimizes confounding effects in experimental systems, allowing precise dissection of NTS1-specific signaling [1] [2] [4].

Comparative Signaling Pathways: Contrasting Full vs. Partial Agonist Effects on NTS1

The functional divergence between full and partial agonists like TC NTR1 17 extends beyond calcium mobilization efficacy to impact receptor conformation, transducer coupling, and downstream physiological outputs:

  • Receptor Conformation Dynamics: Full agonists (e.g., neurotensin, SRI-9829) induce maximal contraction of the orthosteric binding pocket, pulling TM6 and TM7 inward towards the receptor core. This facilitates large-scale intracellular rearrangements, including outward movement of TM6, crucial for productive G protein engagement. In contrast, TC NTR1 17 stabilizes an intermediate conformation. While it induces extracellular contraction similar to full agonists, the degree is insufficient to fully stabilize the canonical active state intracellularly, particularly in the absence of G protein or β-arrestin. NMR studies show partial agonists leave key intracellular motifs (e.g., the PIF motif near M250⁵.⁵¹) with higher conformational entropy/flexibility compared to the full agonist-bound state [2] [8].

  • G Protein vs. Arrestin Coupling Efficiency: Full agonists potently stimulate both G protein (primarily Gq/11) activation and β-arrestin recruitment. TC NTR1 17, as a partial agonist, exhibits reduced efficiency in activating G proteins, reflected in its submaximal Ca²⁺ response and likely weaker GTPγS binding. Its impact on β-arrestin recruitment is less well-documented directly for TC NTR1 17, but studies on structurally related partial agonists suggest they may also show partial efficacy in arrestin pathways, though potentially with different bias profiles compared to full agonists. Biased allosteric modulators like ML314 can further remodel the signaling output of partial agonist-bound complexes [5] [8].

  • Physiological Output - Hypothermia Example: In the median preoptic nucleus (MnPO), activation of preoptic GABAergic neurons by neurotensin via NTS1 is a key mechanism for inducing hypothermia. Full agonists robustly excite these neurons via combined postsynaptic (NTS1-mediated inward current, Ca²⁺ release) and presynaptic/astrocytic (NTS2-mediated enhanced excitatory input) mechanisms. A partial agonist like TC NTR1 17 would be predicted to elicit a submaximal excitatory response in these neurons due to its lower Emax at NTS1, potentially resulting in a weaker or incomplete hypothermic effect compared to full agonists, highlighting the functional consequence of partial efficacy at the cellular network level [5].

Table 3: Structural and Functional Comparison of Agonist Types at NTS1

FeatureFull Agonist (e.g., Neurotensin, SRI-9829)Partial Agonist (e.g., TC NTR1 17, RTI-3a)Inverse Agonist (e.g., SR48692)
Orthosteric Pocket ConformationMaximal contractionIntermediate contractionExpansion / Widening
TM6/TM7 MovementInward tilt at extracellular endModerate inward tiltOutward splaying at extracellular end
Intracellular ConformationOpen G protein binding sitePartially open/occluded siteClosed G protein binding site
Calcium Mobilization (Emax)100%~60-70%Baseline or below
G Protein ActivationEfficientSubmaximalSuppressed (below basal)
Representative EffectStrong MnPO neuron excitation → HypothermiaModerate MnPO excitation → Milder hypothermia?No excitation / Block hypothermia

Properties

Product Name

TC Ntr1 17

IUPAC Name

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C27H27ClN4O5

Molecular Weight

523.0 g/mol

InChI

InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35)

InChI Key

ZQUSYVORYNBGLG-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl

Synonyms

Alternative Name: ML 301

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.